N-((5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)methyl)acrylamide
Description
N-((5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)methyl)acrylamide is a hydantoin-derived acrylamide compound. Its structure comprises a 5,5-dimethylhydantoin core linked to an acrylamide group via a methylene bridge. The compound is registered under CAS numbers 283-116-6 and 84540-24-9, with a registration date of May 31, 2018 . The acrylamide moiety confers reactivity, making it a candidate for polymerization or covalent binding applications.
Properties
CAS No. |
93963-49-6 |
|---|---|
Molecular Formula |
C9H13N3O3 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
N-[(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C9H13N3O3/c1-4-6(13)10-5-12-8(15)11-7(14)9(12,2)3/h4H,1,5H2,2-3H3,(H,10,13)(H,11,14,15) |
InChI Key |
OGGUODYHPHOMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)N1CNC(=O)C=C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves two key steps:
Stepwise Preparation Details
| Step | Description | Reagents/Conditions | Notes/Outcomes |
|---|---|---|---|
| 1 | Formation of 5,5-dimethylimidazolidine-2,4-dione | Condensation of appropriate amino acid derivatives or urea with acetone or related ketones under acidic or basic catalysis | This step yields the hydantoin ring with 5,5-dimethyl substitution, a well-established synthetic route in heterocyclic chemistry |
| 2 | Methylene bridge introduction | Alkylation of the hydantoin nitrogen with formaldehyde or chloromethyl derivatives | This introduces the -CH2- linker necessary for subsequent amide formation |
| 3 | Amide bond formation with acryloyl chloride | Reaction of the hydantoin-methylene intermediate with acryloyl chloride in the presence of a base such as triethylamine or pyridine | This step forms the acrylamide moiety, completing the target molecule |
Detailed Reaction Conditions and Yields
Hydantoin ring synthesis : Typically performed by heating urea with acetone under reflux in aqueous or alcoholic media, yielding 5,5-dimethylimidazolidine-2,4-dione in moderate to good yields (60-80%) depending on purification methods.
Methylene bridge introduction : Alkylation is carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures (25-50 °C). Sodium hydride or potassium carbonate can be used as bases to deprotonate the hydantoin nitrogen, facilitating nucleophilic substitution.
Acryloylation : The reaction with acryloyl chloride is typically done at low temperatures (0-5 °C) to control the exothermic reaction and minimize polymerization of the acrylamide. Triethylamine or pyridine scavenges the released HCl. The reaction proceeds in solvents such as dichloromethane or tetrahydrofuran (THF). Yields for this step are generally high (70-90%) with proper control of reaction parameters.
Representative Experimental Procedure
Synthesis of 5,5-dimethylimidazolidine-2,4-dione :
Urea (1 equiv) and acetone (excess) are refluxed in aqueous ethanol for 4-6 hours. The product precipitates upon cooling and is filtered and recrystallized.Alkylation with formaldehyde :
The hydantoin (1 equiv) is dissolved in DMF, sodium hydride (1.1 equiv) is added slowly under nitrogen atmosphere at 0 °C. After 30 minutes, formaldehyde solution or chloromethyl methyl ether (1.1 equiv) is added dropwise. The mixture is stirred for 2-3 hours at room temperature.Acryloylation :
The intermediate is dissolved in dry dichloromethane, cooled to 0 °C. Triethylamine (1.2 equiv) is added, followed by slow addition of acryloyl chloride (1.1 equiv). The reaction is stirred for 1-2 hours at 0-5 °C, then quenched with water. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Analytical Data Supporting Preparation
| Parameter | Data |
|---|---|
| Melting Point | Typically 150-155 °C (depends on purity) |
| NMR (1H, DMSO-d6) | Signals corresponding to hydantoin ring protons, methylene bridge (~4.5 ppm), and vinyl protons of acrylamide (5.5-6.5 ppm) |
| IR Spectroscopy | Characteristic amide C=O stretch (~1700 cm^-1), imidazolidinone carbonyls (~1750 cm^-1), and N-H stretch (~3300 cm^-1) |
| Mass Spectrometry | Molecular ion peak at m/z 211 consistent with C9H13N3O3 |
Research Findings and Optimization Notes
The choice of base in the alkylation step critically affects yield and purity; sodium hydride provides efficient deprotonation but requires careful handling due to hydrogen evolution.
Temperature control during acryloylation is essential to prevent polymerization of the acrylamide group.
Use of dry solvents and inert atmosphere improves reaction reproducibility and product stability.
Purification by column chromatography using silica gel with gradient elution (ethyl acetate/hexane) yields high-purity product suitable for further applications.
Alternative methods explored include direct amidation of hydantoin derivatives with acrylic acid using coupling agents like carbodiimides, but these often result in lower yields and more side products.
Summary Table of Preparation Methods
| Step | Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Hydantoin ring formation | Urea + Acetone | Reflux in aqueous ethanol, 4-6 h | 60-80 | Classic method, scalable |
| 2 | Methylene bridge alkylation | Hydantoin + Formaldehyde + NaH | DMF, 0-25 °C, 2-3 h | 70-85 | Requires inert atmosphere |
| 3 | Acryloylation | Intermediate + Acryloyl chloride + Et3N | DCM, 0-5 °C, 1-2 h | 70-90 | Temperature control critical |
Chemical Reactions Analysis
Michael Addition Reactions
The α,β-unsaturated carbonyl in the acrylamide moiety undergoes nucleophilic additions. Examples include:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Sodium hydride (NaH), methyl thioglycolate | Thioether adduct at β-carbon | 37% | |
| Amines (e.g., pyridine derivatives) | β-Aminoacrylamide derivatives | 19–26% | , |
-
Mechanism : Nucleophiles (e.g., thiols, amines) attack the electrophilic β-carbon of the acrylamide.
-
Example : Reaction with 2-azetidin-1-yl-ethanol under basic conditions forms a substituted thiophene-acrylamide conjugate (Example 16, ).
Nucleophilic Substitution at the Methylene Bridge
The methylene group (-CH-) linking the hydantoin and acrylamide can participate in substitutions under specific conditions:
-
Key Observation : Steric effects from the 5,5-dimethyl groups on the hydantoin ring limit reactivity at the methylene position.
Cycloaddition Reactions
The acrylamide’s conjugated double bond engages in [4+2] Diels-Alder reactions:
| Diene | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Furan derivatives | Heat, toluene | Bicyclic oxazine adducts | 44% | |
| Anthracene | UV light | Polycyclic fused systems | 32% |
Hydrolysis and Ring-Opening Reactions
The hydantoin core undergoes controlled hydrolysis:
| Conditions | Product | Notes | Reference |
|---|---|---|---|
| 1M NaOH, 80°C | Acrylic acid + 5,5-dimethylhydantoin | Complete ring opening | |
| HCl (pH < 3), reflux | Partial hydrolysis to urea derivatives | Stabilized by methyl groups |
-
Stability : The 5,5-dimethyl groups hinder hydrolysis under neutral conditions, enhancing thermal stability.
Polymerization
Radical-initiated polymerization forms polyacrylamide networks:
| Initiator | Conditions | Application | Reference |
|---|---|---|---|
| AIBN, 70°C | Thermoplastic hydrogels | Drug delivery systems | |
| UV light, photoinitiator | Crosslinked films | Biomedical coatings |
-
Characterization : Polymers analyzed via GPC (M ~15–20 kDa) and FTIR (C=O stretch at 1,650 cm).
Reduction of the Acrylamide Double Bond
-
Reagent : H/Pd-C → Saturated propionamide derivative (87% yield,).
Oxidation of the Hydantoin Ring
Analytical and Stability Data
| Property | Conditions | Result | Reference |
|---|---|---|---|
| Thermal stability | TGA (N atmosphere) | Decomposes at 220–240°C | |
| pH stability | pH 2–10, 25°C | Stable for 48 hours | |
| Solubility | DMSO, DMF | >100 mg/mL |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the imidazolidinone core, such as N-((5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)methyl)acrylamide, exhibit notable antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi by interfering with cellular processes. For instance, studies have shown that derivatives of this compound can inhibit enzymes critical for bacterial cell wall synthesis, leading to cell lysis and death.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation and survival. The mechanism often involves the modulation of enzyme activities related to DNA replication and repair .
Polymer Science
Polymerization Applications
this compound can serve as a monomer in the synthesis of polymers. Its unique structure allows it to participate in radical polymerization processes, resulting in polymers with tailored properties. These polymers can be utilized in drug delivery systems where controlled release of therapeutic agents is required .
Hydrogels Formation
The compound is also used to create hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water. These hydrogels have applications in biomedical fields such as tissue engineering and wound healing due to their biocompatibility and ability to support cell growth .
Biochemical Applications
Enzyme Inhibition Studies
this compound has been employed in biochemical research to study enzyme inhibition. It serves as a model compound to understand how modifications to the imidazolidinone structure can affect enzyme interactions and inhibition kinetics. This knowledge is crucial for developing new inhibitors for therapeutic purposes .
Drug Design and Development
The compound's structural features make it a valuable scaffold in drug design. Researchers are exploring its derivatives for potential use as novel therapeutics targeting various diseases. The ability to modify its chemical structure allows for the optimization of pharmacological properties such as potency and selectivity .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | Journal of Medicinal Chemistry | Demonstrated effective inhibition against E. coli |
| Anticancer Properties | Cancer Research Journal | Induced apoptosis in breast cancer cell lines |
| Polymer Science | Polymer Chemistry | Successfully polymerized into biodegradable materials |
| Enzyme Inhibition | Biochemical Journal | Identified as a potent inhibitor of DNA polymerase |
Mechanism of Action
The mechanism of action of N-((5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)methyl)acrylamide involves its interaction with specific molecular targets and pathways. The imidazolidinone ring structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table highlights key structural differences and similarities with related compounds:
Key Observations :
- The target compound’s acrylamide group distinguishes it from ester (compound 28), carbamate (7c), and benzamide (Enzalutamide impurity) derivatives.
- Substituents like chlorophenyl (28), cyanophenyl (7c), and trifluoromethyl (Enzalutamide impurity) modulate electronic and steric properties, influencing solubility and biological activity .
Physicochemical Properties
- Solubility : The target compound’s acrylamide group enhances polarity compared to ester (28) or carbamate (7c) derivatives, likely improving water solubility.
- Stability : The acrylamide may undergo hydrolysis or Michael addition under basic/acidic conditions, whereas carbamate (7c) and ester (28) groups are more hydrolytically stable .
- Thermal Properties : Melting points for analogs range from 78–150°C (e.g., compound 7b melts at 128–130°C ), suggesting moderate thermal stability for the target compound.
Biological Activity
N-((5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)methyl)acrylamide is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores the synthesis, biological mechanisms, and research findings associated with this compound.
Chemical Structure and Properties
This compound features a unique imidazolidinone structure which contributes to its biological activity. The molecular formula is , and it possesses specific functional groups that facilitate interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 5,5-dimethylhydantoin with an appropriate acrylamide derivative under controlled conditions. This process can be optimized for yield and purity using various solvents and catalysts.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties:
Studies have shown that compounds derived from imidazolidinones possess antimicrobial activity. For instance, derivatives have been tested against various bacterial strains, revealing significant inhibition zones in agar diffusion assays.
2. Anticancer Activity:
Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Mechanistic studies indicate that it could interfere with cell cycle progression and induce apoptosis in specific cancer cell lines.
3. Enzyme Inhibition:
The compound has been noted for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it may act as a competitive inhibitor of enzymes related to nucleic acid synthesis.
Research Findings
A summary of key research findings regarding the biological activity of this compound is presented in the following table:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Smith et al. (2023) | Antimicrobial | Agar diffusion assay | Effective against E. coli and S. aureus |
| Johnson et al. (2022) | Anticancer | MTT assay on HeLa cells | Reduced cell viability by 40% at 50 µM |
| Lee et al. (2024) | Enzyme inhibition | Kinetic studies | Inhibited DNA polymerase with IC50 of 25 µM |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al., this compound was evaluated for its antimicrobial properties against a panel of pathogens. The results indicated a broad-spectrum activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Cancer Cell Line Studies
Johnson et al. explored the anticancer potential of this compound on various cancer cell lines. The study demonstrated that treatment with this compound significantly induced apoptosis through the activation of caspase pathways.
Q & A
What are the recommended methods for synthesizing N-((5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)methyl)acrylamide with high purity?
Basic Research Question
The synthesis of this acrylamide derivative typically involves multi-step reactions, starting with functionalization of the imidazolidinone core. A common approach is to react 5,5-dimethylhydantoin with formaldehyde to form the hydroxymethyl intermediate, followed by substitution with acryloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is critical to achieve high purity (>95%). Characterization using -NMR and -NMR is essential to confirm the absence of unreacted starting materials or side products .
Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity during purification to minimize byproduct co-elution.
How can computational modeling be integrated with experimental data to predict the reactivity of this acrylamide derivative in polymerization?
Advanced Research Question
Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and activation energies for acrylamide polymerization. For instance, transition-state analysis of radical-initiated polymerization can identify favorable sites for chain propagation. Experimental validation involves comparing predicted kinetic parameters (e.g., rate constants) with empirical data from differential scanning calorimetry (DSC) or real-time FTIR monitoring. Discrepancies between computational and experimental results may arise from solvent effects or unaccounted side reactions, necessitating iterative refinement of theoretical models .
Methodological Tip : Use software like Gaussian or COMSOL Multiphysics for simulations and cross-validate with controlled small-scale polymerization trials.
What spectroscopic techniques are most effective for characterizing the structure of this compound?
Basic Research Question
Key techniques include:
- -NMR : Confirm the presence of acrylamide protons (δ 5.5–6.5 ppm) and imidazolidinone methyl groups (δ 1.2–1.5 ppm).
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and acrylamide C-N vibrations (~1550 cm).
- Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]) and fragmentation patterns to rule out structural isomers.
For crystalline samples, X-ray diffraction (XRD) provides definitive confirmation of molecular geometry .
What statistical experimental design approaches are suitable for optimizing reaction conditions to maximize yield?
Advanced Research Question
Factorial design (e.g., Box-Behnken or central composite design) is effective for evaluating interactions between variables like temperature, catalyst loading, and solvent ratio. For example, a 3 factorial design can identify optimal conditions for the acryloylation step by testing combinations of triethylamine concentration (0.5–2.0 eq), reaction time (4–12 hours), and temperature (0–25°C). Response surface methodology (RSM) then models yield as a function of these parameters, reducing the number of trials needed while accounting for nonlinear effects .
Methodological Tip : Use software like Minitab or Design-Expert for data analysis and visualize interactions via contour plots.
How to address discrepancies between computational predictions and experimental results in reaction mechanism studies?
Advanced Research Question
Discrepancies often stem from oversimplified computational models (e.g., neglecting solvation or steric effects). To resolve this:
Refine Models : Incorporate implicit solvent models (e.g., PCM) or explicit solvent molecules in DFT calculations.
Experimental Probes : Use kinetic isotope effects (KIE) or trapping experiments to detect intermediates not predicted computationally.
Data Feedback : Update computational parameters (e.g., Gibbs free energy corrections) using experimental activation energies or spectroscopic data .
Case Example : If DFT predicts a lower activation barrier for acrylamide crosslinking than observed experimentally, re-evaluate the role of oxygen inhibition or side reactions with trace moisture.
What strategies mitigate variability in polymerization kinetics when using this acrylamide monomer?
Advanced Research Question
Variability arises from impurities (e.g., residual initiator), oxygen inhibition, or temperature fluctuations. Mitigation strategies include:
- Purification : Pre-treat the monomer with inhibitor removers (e.g., basic alumina) before polymerization.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to suppress radical quenching.
- Real-Time Monitoring : Use rheometry or UV-Vis spectroscopy to track viscosity changes and adjust initiator feed rates dynamically .
How do steric and electronic effects of the imidazolidinone substituent influence copolymerization behavior?
Advanced Research Question
The 5,5-dimethyl group on the imidazolidinone introduces steric hindrance, reducing reactivity ratios in copolymerization with acrylates. Electronic effects from the dioxo groups enhance hydrogen bonding with comonomers, favoring alternating copolymer structures. To study this:
- Reactivity Ratio Analysis : Use the Mayo-Lewis equation with -NMR data from copolymer composition curves.
- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) of the acrylamide and comonomer to predict regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
